molecular formula C16H16ClNO B2918331 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide CAS No. 790271-00-0

2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide

Cat. No.: B2918331
CAS No.: 790271-00-0
M. Wt: 273.76
InChI Key: MHSGVKKZQICGLV-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide is a chemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide typically involves the reaction of N-(4-phenylphenyl)ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an inert solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-12(18-16(19)11-17)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSGVKKZQICGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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